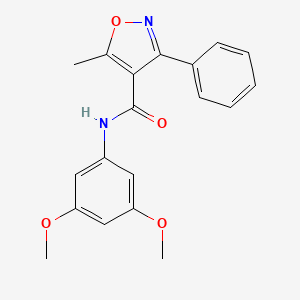
2-(4-chlorophenoxy)-N-(cyanomethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-(cyanomethyl)acetamide, also known as miltefosine, is a synthetic phospholipid analogue that was originally developed as an anticancer drug. However, it was later discovered to have antiparasitic activity against Leishmania species, which cause a range of diseases collectively known as leishmaniasis. Miltefosine is the first oral drug approved for the treatment of visceral leishmaniasis, a potentially fatal disease, and has also shown efficacy against cutaneous and mucocutaneous forms of the disease.
作用机制
The exact mechanism of action of 2-(4-chlorophenoxy)-N-(cyanomethyl)acetamide is not fully understood, but it is thought to act by disrupting the parasite's cell membrane integrity and function. Miltefosine has been shown to inhibit the synthesis of phospholipids, which are essential components of the cell membrane, and to induce apoptosis in Leishmania parasites. Miltefosine also has immunomodulatory effects, which may contribute to its therapeutic efficacy.
Biochemical and Physiological Effects
Miltefosine has been shown to have a range of biochemical and physiological effects. It can cause changes in the levels of various enzymes and metabolites in the parasite, as well as in the host. Miltefosine has been shown to affect the immune system, including the production of cytokines and the activity of immune cells. Miltefosine can also cause side effects, such as gastrointestinal disturbances and liver toxicity, although these are generally mild and reversible.
实验室实验的优点和局限性
Miltefosine has several advantages for use in lab experiments. It is relatively easy to synthesize, and is stable under normal storage conditions. Miltefosine is also effective against a range of Leishmania species, and has been used in various in vitro and in vivo models of leishmaniasis. However, there are also limitations to the use of 2-(4-chlorophenoxy)-N-(cyanomethyl)acetamide in lab experiments. It can be toxic to cells and organisms other than Leishmania parasites, and may have off-target effects. Miltefosine is also relatively expensive compared to other drugs used in leishmaniasis research.
未来方向
There are several future directions for research on 2-(4-chlorophenoxy)-N-(cyanomethyl)acetamide. One area of interest is the development of new formulations of this compound that could improve its efficacy and reduce its toxicity. Another area of research is the investigation of this compound's potential use against other parasitic diseases, such as Chagas disease and schistosomiasis. Miltefosine could also be used in combination with other drugs to improve treatment outcomes and reduce the risk of drug resistance. Finally, further research is needed to fully understand the mechanism of action of this compound, and to identify new targets for drug development.
Conclusion
Miltefosine is a synthetic phospholipid analogue that has shown efficacy against Leishmania parasites, and is the first oral drug approved for the treatment of visceral leishmaniasis. Miltefosine has been extensively studied for its antiparasitic activity, and has also been investigated for its potential use against other parasitic diseases and as an anticancer drug. Miltefosine has several advantages for use in lab experiments, but also has limitations and potential side effects. Future research on this compound could lead to the development of new treatments for parasitic diseases and other conditions.
合成方法
Miltefosine can be synthesized from 4-chlorophenol, which is reacted with chloroacetyl chloride to form 2-(4-chlorophenoxy)acetophenone. This intermediate is then reacted with cyanomethylamine to form 2-(4-chlorophenoxy)-N-(cyanomethyl)acetamide. The overall yield of this synthesis method is around 50%.
科学研究应用
Miltefosine has been extensively studied for its antiparasitic activity against Leishmania species. It has been shown to be effective against both the intracellular and extracellular forms of the parasite, and has been used to treat thousands of patients with leishmaniasis in various countries. Miltefosine has also been investigated for its potential use against other parasitic diseases, such as Chagas disease and schistosomiasis, as well as for its anticancer activity.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-(cyanomethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c11-8-1-3-9(4-2-8)15-7-10(14)13-6-5-12/h1-4H,6-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBULQRMNALGGLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCC#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5089069.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-(1-phenyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5089073.png)
![5-chloro-2-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5089084.png)
![9-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5089086.png)
![(3R*,4R*)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5089092.png)
![N-(4-fluorobenzyl)-3-{1-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}propanamide](/img/structure/B5089120.png)
![1-(2-methoxyphenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B5089123.png)
![7-(5-chloro-2-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5089131.png)
![N-(2-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B5089133.png)
![2-(benzylthio)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5089135.png)

![4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B5089153.png)
![dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate](/img/structure/B5089161.png)
![ethyl 7-bromo-1,14-dimethyl-4,10-bis(4-methylphenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5089165.png)
